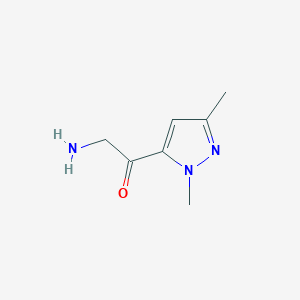
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H11N3O It is a pyrazole derivative, which means it contains a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent with glacial acetic acid as a catalyst, and the mixture is refluxed for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antileishmanial and antimalarial agents.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Biological Studies: It is used in the study of enzyme interactions and molecular docking studies to understand its binding affinity and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For example, in antileishmanial activity, it binds to the enzyme dihydrofolate reductase, inhibiting its activity and thereby preventing the synthesis of nucleotides necessary for DNA replication . This leads to the death of the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-one
- 2-amino-1-(1,3-dimethyl-1H-pyrazol-3-yl)ethan-1-one
Uniqueness
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-amino-1-(2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4,8H2,1-2H3 |
Clé InChI |
QXYXMZQDMQORDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


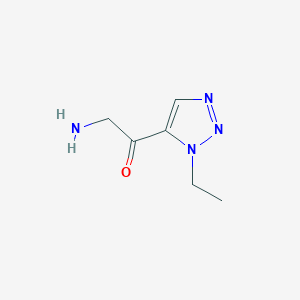
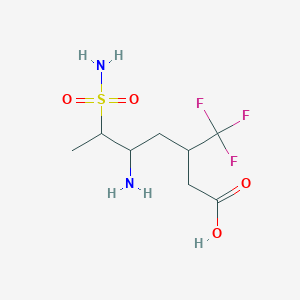
![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)

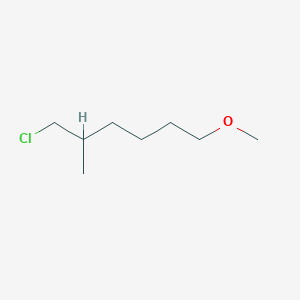
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)
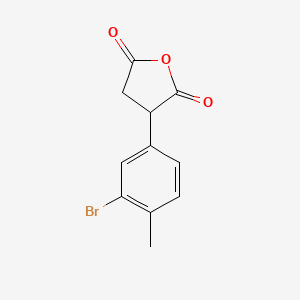


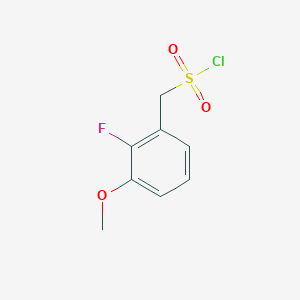

![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)
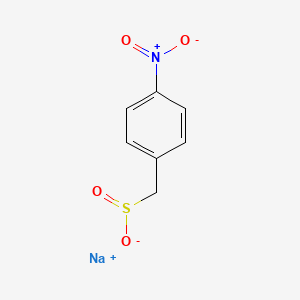
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
